molecular formula C13H15N3 B2585462 1-(Piperazin-1-yl)isoquinoline CAS No. 126653-00-7

1-(Piperazin-1-yl)isoquinoline

Cat. No. B2585462
CAS RN: 126653-00-7
M. Wt: 213.284
InChI Key: IDFYLSABDUMICK-UHFFFAOYSA-N
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Description

“1-(Piperazin-1-yl)isoquinoline” is a compound with the CAS Number: 126653-00-7 . It has a molecular weight of 213.28 . The compound is an orange solid .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(1-piperazinyl)isoquinoline . The InChI code for this compound is 1S/C13H15N3/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 .


Physical And Chemical Properties Analysis

“1-(Piperazin-1-yl)isoquinoline” is an orange solid . It has a molecular weight of 213.28 .

Scientific Research Applications

  • Luminescent Properties and Photo-induced Electron Transfer

    The study by (Gan et al., 2003) explored novel piperazine substituted naphthalimide model compounds, exhibiting characteristics typical of pH probes and demonstrating fluorescence quenching through a photo-induced electron transfer (PET) process. This indicates potential applications in luminescence-based sensing and imaging technologies.

  • Halocyclization in Organic Chemistry

    Research by (Zborovskii et al., 2011) investigated the halocyclization of compounds similar to 1-(Piperazin-1-yl)isoquinoline. This process, involving iodine, bromine, or sulfuryl chloride, has implications for the synthesis of complex organic molecules and pharmaceuticals.

  • Development of Antitumor Agents

    (Filak et al., 2014) studied the combination of the indoloquinoline backbone and piperazine to create novel antitumor agents. This research highlights the role of structural modifications in enhancing the solubility and antiproliferative activity of ruthenium- and osmium-arene complexes.

  • Rapid Detection of Formaldehyde

    A study by (Dong et al., 2016) developed a rapid and facile fluorimetric method using a derivative of 1-(Piperazin-1-yl)isoquinoline for detecting formaldehyde. This demonstrates its application in environmental monitoring and industrial quality control.

  • Inhibition of Protein Kinases

    (Gerard et al., 1986) synthesized a unique analog of isoquinoline sulfonamides to study the role of protein kinases in human polymorphonuclear leukocytes. This research contributes to understanding the modulation of cellular processes by protein kinases.

  • Synthesis and Anti-HIV Activity

    The work of (Chander et al., 2016) on novel derivatives of 1-(Piperazin-1-yl)isoquinoline provided insights into the design and synthesis of compounds with anti-HIV activity. This highlights the compound's potential role in developing new therapeutic agents.

  • Antimicrobial Properties

    A study on the methanol hemisolvate of ciprofloxacin, a compound structurally related to 1-(Piperazin-1-yl)isoquinoline, by (Li et al., 2006) contributes to the understanding of its antimicrobial properties. This is relevant for pharmaceutical applications in treating infections.

  • Photochemistry in Aqueous Solutions

    The photochemistry of a ciprofloxacin derivative, involving 1-(Piperazin-1-yl)isoquinoline, was explored by (Mella et al., 2001) in aqueous solutions. The study provides insights into the photostability and photochemical reactions of such compounds, useful in understanding their behavior under various environmental conditions.

properties

IUPAC Name

1-piperazin-1-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFYLSABDUMICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920239
Record name 1-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)isoquinoline

CAS RN

906745-82-2
Record name 1-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ammonium formate (1.01 g, 16.0 mmol) and 10% Pd/C 42.5 mg, 0.4 mmol, 10 mol%) were added successively to a stirred solution of the product of Example 21 (1.23 g, 4.06 mmol) in methanol (4 ml). The mixture was stirred at room temperature for 6 h and was heated at 75° C. for 16 h. Methanol (40 ml) was added and the mixture filtered through Kieselguhr, and concentrated in vacuo to give the product as a pale yellow oil.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
product
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
42.5 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-chloroisoquinoline (5 g) in 20 mL of toluene is added dropwise to a refluxing solution of piperazine (20 g) in 150 mL of toluene. The solution is heated for an additional 48 h. After cooling to 0° C. for 0.5 h, the solution is filtered. The filtrate is then extracted with 10% acetic acid. The aqueous extracts are washed with ether, basified and subsequently extracted with dichloromethane. The dichloromethane layer is finally washed with water, dried and concentrated. The material is placed under vacuum overnight to yield the title compound (6.8 g, m.p. 54-56° C.). 1H NMR (CDCl3) 8.14 (d, J=5.5 Hz, 1 H), 8.10 (d, J=8.5 Hz, 1 H), 7.74 (d, J=8.5 Hz, 1 H), 7.60 (t, J=7.2 Hz, 1 H), 7.50 (t, J=7.6 Hz, 1 H), 7.24 (d, J=5.5 Hz, 1 H), 3.39 (t, J=5.0Hz, 4 H), 3.16 (t, J=5.0Hz, 4 H).
Name
2-chloroisoquinoline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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